![molecular formula C19H29N3O2 B3234350 {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester CAS No. 1353973-08-6](/img/structure/B3234350.png)
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Vue d'ensemble
Description
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2. CK2 has been shown to be involved in the regulation of various signaling pathways, including Wnt/β-catenin, PI3K/Akt, and NF-κB, which are implicated in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various preclinical models and clinical trials. In neurodegenerative disorders, this compound has been shown to reduce tau phosphorylation and improve cognitive function in various preclinical models. In inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in various preclinical models and clinical trials, providing a wealth of data on its pharmacological properties. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester. One direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of CK2 in various diseases and the identification of new CK2 substrates and pathways. Finally, the clinical development of this compound and other CK2 inhibitors for the treatment of various diseases is an important future direction.
Applications De Recherche Scientifique
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has been extensively studied in various preclinical models and clinical trials. It has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting CK2-mediated activation of NF-κB.
Propriétés
IUPAC Name |
benzyl N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJWIBRFFMOXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129140 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353973-08-6 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B3234269.png)
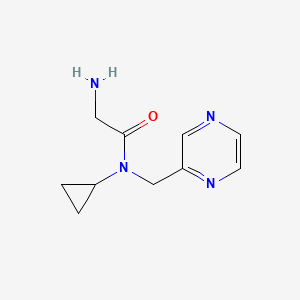
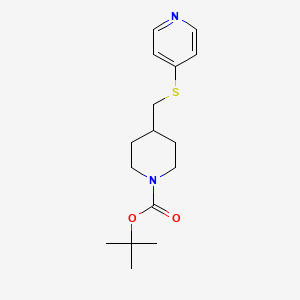
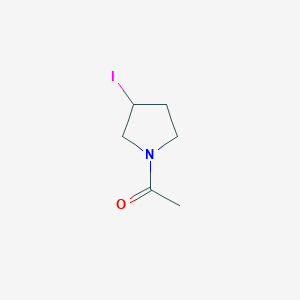

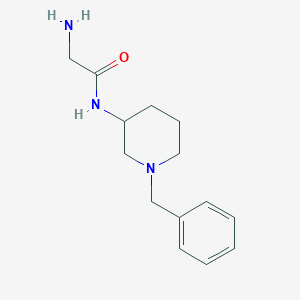

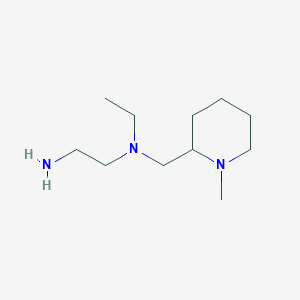

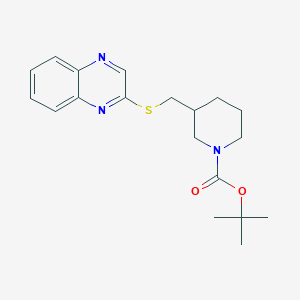
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B3234336.png)
![{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3234354.png)
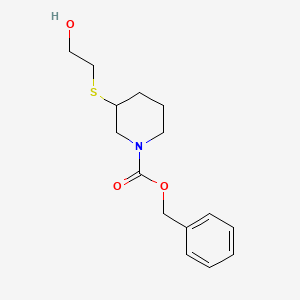
![[4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234363.png)